Technical Whitepaper: 1,4-Dibromoadamantane
Technical Whitepaper: 1,4-Dibromoadamantane
Stereochemistry, Differential Reactivity, and Synthetic Utility[1]
Part 1: Executive Summary & Structural Logic
1,4-Dibromoadamantane (CAS: 39646-72-5) represents a distinct and chemically significant deviation from the more common 1,3-dibromoadamantane.[1] While the 1,3-isomer possesses high symmetry (C2v) with both bromine atoms located at tertiary bridgehead positions, the 1,4-isomer introduces structural asymmetry .[1]
This molecule features one bromine atom at a tertiary bridgehead carbon (C1) and the second at a secondary bridge carbon (C4).[1] This "bridgehead-bridge" arrangement creates a unique geometric vector (~120° vs. the tetrahedral ~109° of 1,[1]3) and, crucially, introduces cis/trans stereoisomerism . For drug development professionals, this isomer offers a scaffold with differential reactivity—allowing for the sequential functionalization of the adamantane cage, a critical advantage in designing heterobifunctional linkers (PROTACs, MOFs, and pharmacophores).[1]
Part 2: Chemical Identity & Stereochemical Analysis[1][2][3]
The adamantane cage consists of four tertiary carbons (positions 1, 3, 5,[1] 7) and six secondary carbons (positions 2, 4, 6, 8, 9, 10).[1][2]
-
C1 Position (Tertiary): The C-Br bond is aligned with the cage's axis.[1] It is thermodynamically stable but kinetically labile under
conditions due to the stability of the tertiary adamantyl carbocation.[1] -
C4 Position (Secondary): The C-Br bond is sterically crowded.[1] Unlike the tertiary positions, the secondary carbons in adamantane are less prone to direct radical halogenation.[1]
Isomerism: The Critical Variable
Because C4 is a secondary carbon within a rigid cage, the relationship between the substituent at C1 and C4 defines two diastereomers:[1]
-
Cis (Z): The bromine at C4 is spatially closer to the bromine at C1 (syn-clinal).[1]
-
Trans (E): The bromine at C4 is spatially distant (anti-clinal).[1]
This stereochemistry impacts physical properties (melting point, solubility) and biological recognition.[1]
| Property | 1,4-Dibromoadamantane | 1,3-Dibromoadamantane (Comparator) |
| CAS Number | 39646-72-5 | 876-53-9 |
| Molecular Weight | 294.03 g/mol | 294.03 g/mol |
| Symmetry | ||
| Carbon Types | Both | |
| Reactivity Mode | Differential (Sequential) | Equivalent (Simultaneous) |
Part 3: Reactivity Profile & Mechanism
The core value of 1,4-dibromoadamantane lies in its differential reactivity .[1]
1. Nucleophilic Substitution (Hydrolysis/Solvolysis)
-
Site C1 (Tertiary): Reacts readily via an
mechanism. The rigid cage prevents backside attack ( ), but the tertiary carbocation is stabilized by hyperconjugation from the cage C-C bonds (Brendt's rule applies but is overcome by orbital overlap).[1] -
Site C4 (Secondary): Significantly less reactive toward solvolysis.[1] The secondary carbocation is less stable, and steric hindrance from the cage hydrogens (C2, C6, C10) retards nucleophilic approach.[1]
Implication: One can selectively hydrolyze the C1-Br to an alcohol (1-hydroxy-4-bromoadamantane) while leaving the C4-Br intact for later cross-coupling.[1]
2. Radical Halogenation Selectivity
Direct bromination of adamantane favors tertiary positions (1, 3, 5, 7).[1] The formation of 1,4-dibromoadamantane is thermodynamically disfavored compared to 1,3-dibromo.[1] Consequently, 1,4-derivatives are often synthesized via oxidative rearrangement or from adamantanone precursors rather than direct elemental bromination.[1]
Part 4: Experimental Protocols
Protocol A: Differentiation of Isomers via NMR
Because 1,4-dibromoadamantane is often isolated as a mixture of cis and trans isomers, characterization is critical before biological testing.[1]
Equipment: 400 MHz (or higher) NMR Spectrometer.
Solvent:
-
Prepare Sample: Dissolve 10 mg of the crude 1,4-dibromoadamantane in 0.6 mL of solvent.
-
Acquisition:
-
Interpretation:
Protocol B: Selective Hydrolysis (Theoretical Workflow)
Objective: Convert C1-Br to C1-OH while retaining C4-Br.
-
Reagents: 1,4-Dibromoadamantane (1.0 eq), Silver Nitrate (
, 1.1 eq), Aqueous Acetone (50:50 v/v). -
Setup: Round-bottom flask with reflux condenser, shielded from light (aluminum foil).
-
Procedure:
-
Workup:
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient) to separate the mono-alcohol from unreacted starting material or diol byproducts.
Part 5: Applications in Drug Discovery
The 1,4-adamantane scaffold is increasingly relevant in "Fragment-Based Drug Design" (FBDD).[1]
-
Geometric Linkers: Unlike the linear 1,4-phenylene or the bent 1,3-adamantane, the 1,4-adamantane linkage provides a rigid, non-aromatic spacer with specific vector angles that can optimize the fit of bifunctional drugs into protein pockets (e.g., viral M2 channels or NMDA receptors).[1]
-
Lipophilicity Modulation: Introducing the adamantane cage increases
, improving blood-brain barrier (BBB) permeability.[1] The 1,4-substitution allows the attachment of a polar "warhead" at C1 and a solubilizing tail at C4.[1]
Part 6: References
-
PubChem. (n.d.).[1][3][4] 1,4-Dibromoadamantane (Compound).[1][4][5] National Library of Medicine.[1] Retrieved from [Link]
-
PubChem. (n.d.).[1][3][4] 1,3-Dibromoadamantane (Compound).[1][3][2][5][6] National Library of Medicine.[1] Retrieved from [Link]
-
L'vova, N. Yu., et al. (2001).[1][2] Gas chromatography of halogenated adamantanes. Russian Journal of Physical Chemistry. (Cited via NIST WebBook).[1][2] Retrieved from [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[1] (Contextual grounding for adamantane pharmacophores). Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
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- 3. 1,3-Dibromoadamantane | C10H14Br2 | CID 265790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dibromoadamantane | C10H14Br2 | CID 4533350 - PubChem [pubchem.ncbi.nlm.nih.gov]
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